molecular formula C17H20N4O4S B2974517 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034235-60-2

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2974517
CAS RN: 2034235-60-2
M. Wt: 376.43
InChI Key: AJGOHRQVCCKJCH-UHFFFAOYSA-N
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Description

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) discusses the synthesis of novel analogs related to the thiadiazole nucleus, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity against mammalian Vero cell line at non-cytotoxic concentrations (Palkar et al., 2017).

Oxidative Dimerization

Takikawa et al. (1985) describe the preparation of 3,5-Disubstituted 1,2,4-thiadiazoles through the reaction of thioamides with DMSO and other electrophilic reagents, indicating potential pathways for synthesizing related compounds (Takikawa et al., 1985).

Organometallic Complexes

Research by Kembach et al. (1997) focuses on the reaction of 2-Trimethylsiloxyphenyl isocyanide with palladium and platinum to yield complexes with 1,2-dihydrobenzoxazol-2-ylidene ligands, illustrating the potential for creating organometallic complexes with related structures (Kembach et al., 1997).

Novel Synthesis Methods

Laaman et al. (2002) describe the interaction of 1,4-diketones with thiazyl chloride, leading to the formation of compounds such as 3,4-dibenzoyl1,2,5-thiadiazole. This suggests alternative synthesis methods for related compounds (Laaman et al., 2002).

Anticancer Activities

Kamal et al. (2011) synthesized a series of compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, showing moderate to good inhibitory activity against various cancer cell lines. This research highlights the potential of similar compounds in anticancer applications (Kamal et al., 2011).

properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-10-8-13-14(21(3)26(23,24)20(13)2)9-12(10)18-17(22)16-11-6-4-5-7-15(11)25-19-16/h8-9H,4-7H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGOHRQVCCKJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=NOC4=C3CCCC4)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

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